molecular formula C18H16N2O2 B165386 5-Phenyl-3H-1,2-benzodiazepine-3-carboxylic acid ethyl ester CAS No. 126580-17-4

5-Phenyl-3H-1,2-benzodiazepine-3-carboxylic acid ethyl ester

Katalognummer B165386
CAS-Nummer: 126580-17-4
Molekulargewicht: 292.3 g/mol
InChI-Schlüssel: YMPGKXZKZJIQEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Phenyl-3H-1,2-benzodiazepine-3-carboxylic acid ethyl ester, also known as Phenazepam, is a benzodiazepine derivative that has gained significant attention in the scientific research community due to its various pharmacological properties.

Wirkmechanismus

5-Phenyl-3H-1,2-benzodiazepine-3-carboxylic acid ethyl ester acts on the gamma-aminobutyric acid (GABA) receptor, which is the primary inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability, leading to its anxiolytic, sedative, and hypnotic effects.

Biochemische Und Physiologische Effekte

5-Phenyl-3H-1,2-benzodiazepine-3-carboxylic acid ethyl ester has been shown to decrease anxiety, induce sedation and sleep, and reduce muscle tone. It has also been found to have anticonvulsant properties, making it a potential treatment option for seizure disorders. Additionally, 5-Phenyl-3H-1,2-benzodiazepine-3-carboxylic acid ethyl ester has been shown to have a high affinity for the GABA receptor, making it a potent anxiolytic and sedative agent.

Vorteile Und Einschränkungen Für Laborexperimente

5-Phenyl-3H-1,2-benzodiazepine-3-carboxylic acid ethyl ester has several advantages as a research tool, including its potency, selectivity, and ease of synthesis. However, it also has limitations, such as its potential for abuse and dependence, making it difficult to conduct long-term studies.

Zukünftige Richtungen

Future research on 5-Phenyl-3H-1,2-benzodiazepine-3-carboxylic acid ethyl ester could focus on its potential use in the treatment of anxiety disorders, insomnia, and alcohol withdrawal syndrome. It could also investigate its effects on different GABA receptor subtypes and its potential for use in combination with other drugs. Additionally, research could be conducted on 5-Phenyl-3H-1,2-benzodiazepine-3-carboxylic acid ethyl ester analogs to determine their pharmacological properties and potential therapeutic applications.
Conclusion:
5-Phenyl-3H-1,2-benzodiazepine-3-carboxylic acid ethyl ester is a benzodiazepine derivative that has gained significant attention in the scientific research community due to its various pharmacological properties. It acts on the GABA receptor, leading to its anxiolytic, sedative, hypnotic, and anticonvulsant effects. While it has several advantages as a research tool, it also has limitations, such as its potential for abuse and dependence. Future research could focus on its potential therapeutic applications and investigate its effects on different GABA receptor subtypes.

Synthesemethoden

5-Phenyl-3H-1,2-benzodiazepine-3-carboxylic acid ethyl ester can be synthesized by the reaction between 2-amino-5-phenyl-1,3-benzodiazole and ethyl chloroformate. The reaction proceeds in the presence of a base, such as triethylamine, and results in the formation of 5-Phenyl-3H-1,2-benzodiazepine-3-carboxylic acid ethyl ester as a white crystalline powder.

Wissenschaftliche Forschungsanwendungen

5-Phenyl-3H-1,2-benzodiazepine-3-carboxylic acid ethyl ester has been extensively studied for its anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. It has also been investigated for its potential use in the treatment of alcohol withdrawal syndrome, insomnia, and anxiety disorders.

Eigenschaften

CAS-Nummer

126580-17-4

Produktname

5-Phenyl-3H-1,2-benzodiazepine-3-carboxylic acid ethyl ester

Molekularformel

C18H16N2O2

Molekulargewicht

292.3 g/mol

IUPAC-Name

ethyl 5-phenyl-3H-1,2-benzodiazepine-3-carboxylate

InChI

InChI=1S/C18H16N2O2/c1-2-22-18(21)17-12-15(13-8-4-3-5-9-13)14-10-6-7-11-16(14)19-20-17/h3-12,17H,2H2,1H3

InChI-Schlüssel

YMPGKXZKZJIQEM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C=C(C2=CC=CC=C2N=N1)C3=CC=CC=C3

Kanonische SMILES

CCOC(=O)C1C=C(C2=CC=CC=C2N=N1)C3=CC=CC=C3

Synonyme

5-Phenyl-3H-1,2-benzodiazepine-3-carboxylic acid ethyl ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.